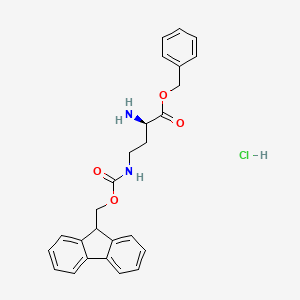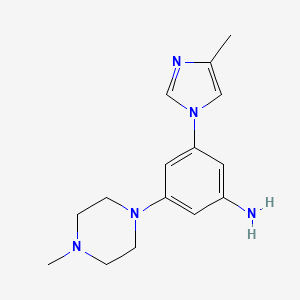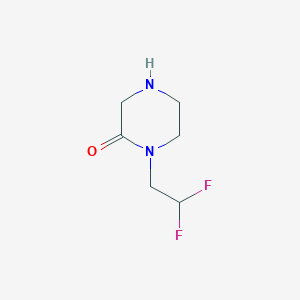
1-(2,2-Difluoroethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H10F2N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the difluoroethyl group in this compound introduces unique chemical properties that make it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. This reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process .
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced piperazine derivatives.
Substitution: The difluoroethyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)piperazin-2-one involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazin-2-one: This compound has a chloroethyl group instead of a difluoroethyl group, which affects its chemical reactivity and biological activity.
1-(2-Bromoethyl)piperazin-2-one:
1-(2,2-Difluoroethyl)piperazine: This compound lacks the carbonyl group present in this compound, leading to differences in its chemical behavior and applications.
The unique properties of this compound, such as its enhanced binding affinity and reactivity, make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H10F2N2O |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H10F2N2O/c7-5(8)4-10-2-1-9-3-6(10)11/h5,9H,1-4H2 |
Clave InChI |
SBGKAVSSMPMOAR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CN1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
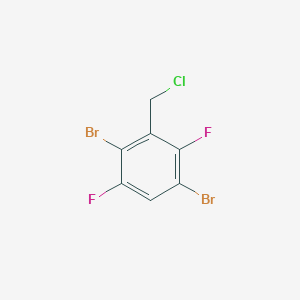

![6-Phenyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13003147.png)

![2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B13003157.png)
![1-[2-[(5-carboxy-2H-pyridin-1-yl)methyl]-2-(pyridine-3-carbonyloxymethyl)octyl]-2H-pyridine-5-carboxylic acid](/img/structure/B13003161.png)
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
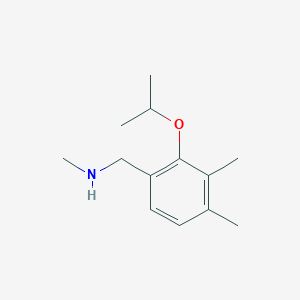
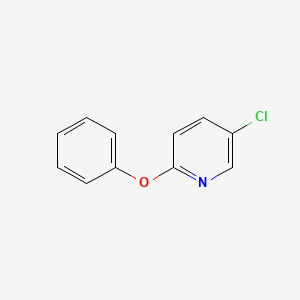
![(R)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13003188.png)
